Vascular Adhesion Protein-1 (VAP-1) Inhibition: Potency Benchmarking Against In-Class Derivatives
3-(Methylsulfonylamino)benzylamine hydrochloride inhibits human VAP-1 (also known as SSAO) with an IC50 of 31 nM [1]. This potency places the compound within the nanomolar range for this target. While more highly optimized VAP-1 inhibitors derived from related scaffolds can achieve sub-nanomolar IC50 values (e.g., a structurally elaborated derivative bearing the 3-(methylsulfonyl)benzyl motif shows an IC50 of 0.380 nM against the rat enzyme [2]), the target compound's 31 nM activity represents a defined and reproducible baseline for exploring the benzylamine-sulfonamide pharmacophore in VAP-1-mediated pathways without the additional synthetic complexity or altered physicochemical properties of more advanced leads.
| Evidence Dimension | VAP-1 (SSAO) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Optimized derivative with 3-(methylsulfonyl)benzyl motif: IC50 = 0.380 nM (rat VAP-1) [2] |
| Quantified Difference | ~82-fold difference in potency between target compound and optimized derivative |
| Conditions | Human VAP-1 expressed in CHO cells; 20 min preincubation; [14C]-benzylamine substrate; 1 hr incubation; scintillation detection [1] |
Why This Matters
This quantifiable potency establishes a benchmark for VAP-1 screening assays, allowing researchers to select this compound as a reference inhibitor or as a starting scaffold for further medicinal chemistry optimization.
- [1] BindingDB Entry BDBM128993 (US8802679, 69). Affinity data for 3-(methylsulfonylamino)benzylamine hydrochloride against human VAP-1. BindingDB, 2026. View Source
- [2] BindingDB Entry BDBM418603. Affinity data for 3-methoxy-4-{[4-{[3-(methylsulfonyl)benzyl]amino}...} derivative against rat VAP-1. BindingDB, 2026. View Source
